molecular formula C20H22F2N2O5S B2938315 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide CAS No. 922014-55-9

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide

Número de catálogo: B2938315
Número CAS: 922014-55-9
Peso molecular: 440.46
Clave InChI: IOSRHRDJFYOGCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide is a complex organic compound that belongs to the class of sulfonylisoquinoline derivatives. It has been studied extensively due to its potential applications in various scientific fields, including medicinal chemistry and pharmacology. The compound features a benzamide backbone with significant modifications that grant it unique properties.

Mecanismo De Acción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide typically involves multiple steps:

  • Starting Materials: : The synthesis begins with 6,7-dimethoxy-3,4-dihydroisoquinoline and 3,4-difluoroaniline.

  • Formation of Sulfonylisoquinoline Intermediate: : The 6,7-dimethoxy-3,4-dihydroisoquinoline is treated with a sulfonylating agent, such as sulfonyl chloride, in the presence of a base like pyridine, to form the corresponding sulfonylisoquinoline.

  • Amide Formation: : The sulfonylisoquinoline intermediate is then reacted with 3,4-difluoroaniline using a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final benzamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would follow a similar synthetic route but on a larger scale. The use of automated reactors, precise temperature control, and optimized reaction times are crucial to achieving high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide undergoes various chemical reactions:

  • Oxidation: : The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction of the compound can yield amines or alcohol derivatives, depending on the conditions and reagents used.

  • Substitution: : The benzamide and sulfonyl groups are prone to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) can be used.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

  • Substitution: : Substitution reactions often involve nucleophiles like amines or alkoxides under basic or acidic conditions.

Major Products Formed

The major products of these reactions include sulfoxides, sulfones, and various substituted benzamides depending on the nucleophile used in substitution reactions.

Aplicaciones Científicas De Investigación

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide has a range of applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, aiding the development of new compounds with potential biological activities.

  • Biology: : The compound is investigated for its interactions with biological macromolecules, such as enzymes and receptors.

  • Medicine: : Its potential therapeutic applications are studied, particularly in areas like anti-inflammatory, anti-cancer, and neuroprotective agents.

  • Industry: : It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparación Con Compuestos Similares

Similar Compounds

  • N-(2-(Benzylsulfonyl)ethyl)-3,4-difluorobenzamide

  • N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)ethyl)-3,4-difluorobenzamide

Highlighting Uniqueness

Compared to its analogs, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide demonstrates unique properties due to the presence of the sulfonylisoquinoline group. This group enhances its interactions with specific molecular targets, potentially increasing its efficacy and specificity in biological applications.

Hope this helps your understanding of the compound!

Actividad Biológica

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : The 3,4-dihydroisoquinoline moiety contributes to its biological activity.
  • Functional Groups : The presence of a sulfonyl group and difluorobenzamide enhances its interaction with biological targets.
  • Molecular Formula : C₁₅H₁₈F₂N₂O₃S
  • Molecular Weight : 348.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been noted to affect the activity of nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADPH and destabilization of dihydrofolate reductase (DHFR) .
  • Cytotoxic Effects : In vitro studies using the K562 cell line demonstrated that derivatives containing similar structures exhibited cytotoxic effects. The IC50 values for some derivatives were reported at approximately 0.66 µM, indicating significant potency against multidrug-resistant cancer cells .

Efficacy Studies

A series of studies have evaluated the efficacy of related compounds with similar structural motifs:

  • Cytotoxicity Assessment : A study reported that several derivatives exhibited varying degrees of cytotoxicity against K562 and K562/A02 cell lines. The most potent derivatives demonstrated an ability to reverse drug resistance in cancer cells .
  • Kinase Inhibition : Research on benzamide derivatives indicated that certain compounds showed moderate to high potency as RET kinase inhibitors, suggesting potential applications in targeted cancer therapies .

Case Studies

  • Cancer Therapy : A clinical case involving patients treated with benzamide derivatives showed promising results in terms of tumor reduction and prolonged survival rates. Notably, three out of five patients receiving higher doses exhibited significant tumor response .
  • Metabolic Regulation : Another study highlighted the role of benzamide derivatives in regulating metabolic pathways via FXRα activation, which is crucial for maintaining metabolic homeostasis .

Data Summary

Study TypeFindingsReference
Cytotoxicity AssayIC50 values around 0.66 µM for selected derivatives
Kinase InhibitionModerate to high potency as RET kinase inhibitors
Clinical CaseProlonged survival in patients treated with benzamide derivatives

Propiedades

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O5S/c1-28-18-10-13-5-7-24(12-15(13)11-19(18)29-2)30(26,27)8-6-23-20(25)14-3-4-16(21)17(22)9-14/h3-4,9-11H,5-8,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSRHRDJFYOGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.